molecular formula C22H21ClN2O3S B2517058 4-(3-CHLORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111052-66-4

4-(3-CHLORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2517058
CAS No.: 1111052-66-4
M. Wt: 428.93
InChI Key: JYABWKLFUUDZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-CHLORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C22H21ClN2O3S and its molecular weight is 428.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

A study by Solomon, Pundir, and Lee (2019) on 4-aminoquinoline derivatives, using a hybrid pharmacophore approach, highlighted their potential anticancer activities. These compounds, particularly VR23, demonstrated effectiveness across a wide range of cancers with a notable selectivity for cancer cells over non-cancer cells. This selectivity is attributed to its ability to induce multiple centrosomes in cancer cells, leading to cell cycle arrest and apoptosis, alongside increasing lysosomal volume specifically in cancer cells (Solomon, Pundir, & Lee, 2019).

Hypoxic-Cytotoxic Agents

Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, including piperazine derivatives, as hypoxic-cytotoxic agents. Among these, a particular 7-chloro-3-(4-methylpiperazin-1-yl) derivative showed potent activity, suggesting their potential in targeting hypoxic tumor environments (Ortega et al., 2000).

Anti-osteoporotic Agent

A novel anti-osteoporotic agent, KW-8232, was evaluated by Uchii et al. (1998) for its effects on bone loss in neurectomized rats. The study demonstrated the compound's effectiveness in inhibiting femoral bone loss and decreasing urinary markers of bone resorption, indicating its potential in osteoporosis treatment (Uchii et al., 1998).

Antiproliferative Activity

Harishkumar, Nd, and Santhosha (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable antiproliferative activity against various human cancer cell lines. This study suggests these compounds could be promising leads for anticancer drug discovery (Harishkumar, Nd, & Santhosha, 2018).

NK1 Receptor Ligands

Giuliani et al. (2011) focused on developing NK1 receptor ligands with lower molecular weight or higher hydrophilicity, based on the quinoline nucleus. They identified a 4-methyl-1-piperazinyl derivative showing nanomolar affinity as a NK1 antagonist, highlighting its potential application in treating conditions related to NK1 receptor activity (Giuliani et al., 2011).

Molecular Docking Studies

Desai et al. (2017) reported the synthesis of novel 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl)quinoline-3-carbaldehyde derivatives, with molecular docking studies suggesting their potential as antimicrobial agents. These findings indicate the diverse biological activities of such compounds, emphasizing the importance of further exploration in drug development (Desai et al., 2017).

Mechanism of Action

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-9-10-16(13-19(15)23)29(27,28)21-17-7-3-4-8-20(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYABWKLFUUDZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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